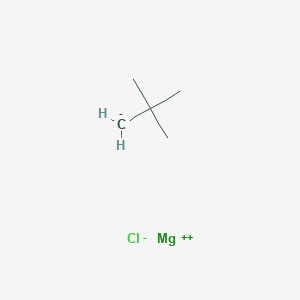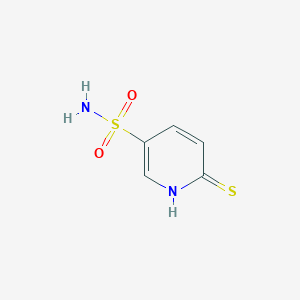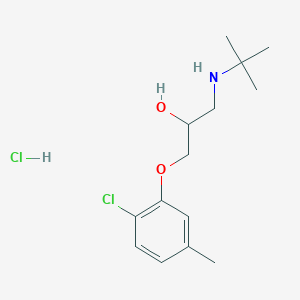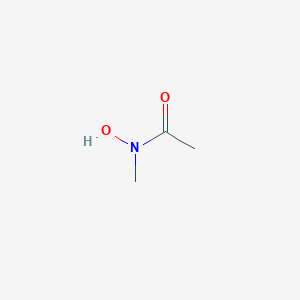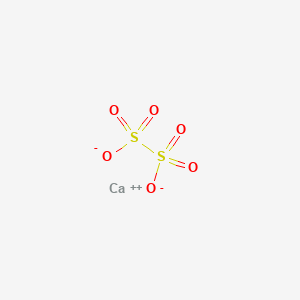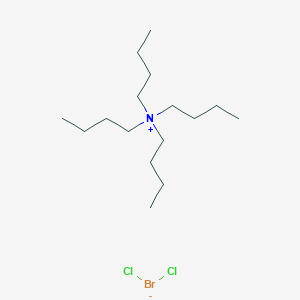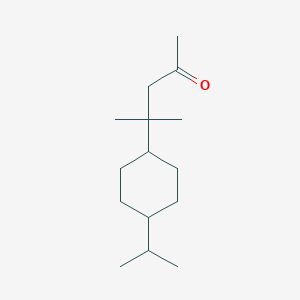
4-(4-(Isopropyl)cyclohexyl)-4-methylpentan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-(Isopropyl)cyclohexyl)-4-methylpentan-2-one, also known as IPPH, is a synthetic compound belonging to the class of cathinones. Cathinones are a group of synthetic compounds that are structurally similar to amphetamines and have stimulating effects on the central nervous system. IPPH is a relatively new compound that has gained attention in the scientific community due to its potential as a research chemical.
Mécanisme D'action
The exact mechanism of action of 4-(4-(Isopropyl)cyclohexyl)-4-methylpentan-2-one is not yet fully understood. However, it is believed to work by increasing the levels of dopamine and norepinephrine in the brain. These neurotransmitters are involved in the regulation of attention, motivation, and mood. By increasing their levels, 4-(4-(Isopropyl)cyclohexyl)-4-methylpentan-2-one is thought to enhance cognitive function and improve focus and concentration.
Biochemical and Physiological Effects:
4-(4-(Isopropyl)cyclohexyl)-4-methylpentan-2-one has been shown to have stimulating effects on the central nervous system. It increases alertness, energy, and focus, and can also cause feelings of euphoria. The compound has been found to have a low potential for abuse and addiction, making it a promising alternative to other stimulants.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(4-(Isopropyl)cyclohexyl)-4-methylpentan-2-one in laboratory experiments is its relative safety and low potential for abuse. The compound has been found to have minimal side effects and is not known to be toxic at therapeutic doses. However, one limitation of using 4-(4-(Isopropyl)cyclohexyl)-4-methylpentan-2-one is its limited availability and high cost. The compound is not yet widely available and can be expensive to obtain.
Orientations Futures
There are several potential future directions for research on 4-(4-(Isopropyl)cyclohexyl)-4-methylpentan-2-one. One area of interest is its potential as a treatment for ADHD and other cognitive disorders. Further studies are needed to investigate its efficacy and safety in these applications. Another area of research could be the development of new synthetic compounds based on the structure of 4-(4-(Isopropyl)cyclohexyl)-4-methylpentan-2-one, with improved therapeutic properties and fewer side effects. Additionally, more studies are needed to fully understand the mechanism of action of 4-(4-(Isopropyl)cyclohexyl)-4-methylpentan-2-one and its effects on the brain and body.
Méthodes De Synthèse
The synthesis of 4-(4-(Isopropyl)cyclohexyl)-4-methylpentan-2-one involves the reaction of 4-methylpentan-2-one with cyclohexylamine and isopropylamine in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the purity and yield of the product. The synthesis method of 4-(4-(Isopropyl)cyclohexyl)-4-methylpentan-2-one is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
4-(4-(Isopropyl)cyclohexyl)-4-methylpentan-2-one has been used as a research chemical in various scientific studies. It has been investigated for its potential as a treatment for attention deficit hyperactivity disorder (ADHD) and narcolepsy. 4-(4-(Isopropyl)cyclohexyl)-4-methylpentan-2-one has also been studied for its effects on cognitive function and memory enhancement. The compound has shown promising results in these studies, indicating its potential as a therapeutic agent.
Propriétés
Numéro CAS |
10534-37-9 |
|---|---|
Formule moléculaire |
C15H28O |
Poids moléculaire |
224.38 g/mol |
Nom IUPAC |
4-methyl-4-(4-propan-2-ylcyclohexyl)pentan-2-one |
InChI |
InChI=1S/C15H28O/c1-11(2)13-6-8-14(9-7-13)15(4,5)10-12(3)16/h11,13-14H,6-10H2,1-5H3 |
Clé InChI |
RLPJJOKZQQYRCM-UHFFFAOYSA-N |
SMILES |
CC(C)C1CCC(CC1)C(C)(C)CC(=O)C |
SMILES canonique |
CC(C)C1CCC(CC1)C(C)(C)CC(=O)C |
Autres numéros CAS |
10534-37-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



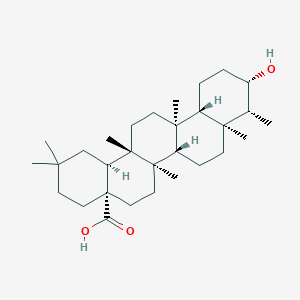
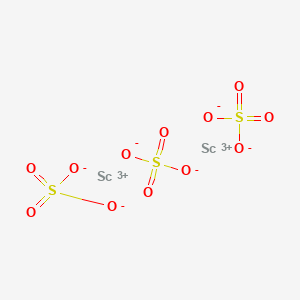
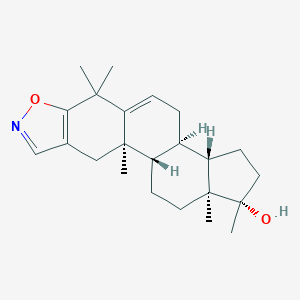
![3,3-Dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B76060.png)
![3-sulfanylidene-7,7a-dihydro-6H-pyrrolo[1,2-c]imidazole-1,5-dione](/img/structure/B76063.png)
